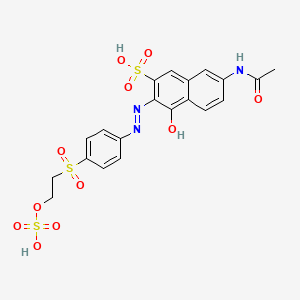

2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-

Beschreibung

This compound belongs to the naphthalenesulfonic acid family, characterized by a naphthalene backbone substituted with sulfonic acid groups, azo linkages, and functionalized side chains. Its structure includes:

- 7-Acetylamino group: Enhances hydrogen bonding and stability.

- 4-Hydroxy group: Contributes to solubility and reactivity.

- Azo linkage (-N=N-): A chromophore critical for dye applications.

- 4-((2-(Sulfooxy)ethyl)sulfonyl)phenyl group: A complex substituent providing sulfonic acid moieties and ether-sulfone linkages, improving water solubility and thermal stability.

The compound’s molecular complexity suggests applications in high-performance dyes, pharmaceuticals, or analytical chemistry, where solubility and chromogenic properties are prioritized .

Eigenschaften

CAS-Nummer |

68189-39-9 |

|---|---|

Molekularformel |

C20H19N3O11S3 |

Molekulargewicht |

573.6 g/mol |

IUPAC-Name |

7-acetamido-4-hydroxy-3-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C20H19N3O11S3/c1-12(24)21-15-4-7-17-13(10-15)11-18(36(28,29)30)19(20(17)25)23-22-14-2-5-16(6-3-14)35(26,27)9-8-34-37(31,32)33/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33) |

InChI-Schlüssel |

WUUGKDUMIQMLDN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sulfonation of Naphthalene

- Objective: Introduce the sulfonic acid group onto the naphthalene ring.

- Reagents: Naphthalene, concentrated sulfuric acid or oleum.

- Conditions: Elevated temperature (typically 150–200 °C) under controlled time to favor sulfonation at the 2-position.

- Outcome: Formation of 2-naphthalenesulfonic acid as the key intermediate.

Diazotization of Aromatic Amine

- Objective: Prepare the diazonium salt for azo coupling.

- Reagents: Aromatic amine precursor, sodium nitrite (NaNO₂), hydrochloric acid (HCl).

- Conditions: Low temperature (0–5 °C) to stabilize the diazonium salt.

- Mechanism: Aromatic amine reacts with nitrous acid generated in situ to form a diazonium salt.

Azo Coupling Reaction

- Objective: Couple the diazonium salt with the sulfonated naphthalene derivative to form the azo linkage.

- Reagents: Diazonium salt, 7-(acetylamino)-4-hydroxy-2-naphthalenesulfonic acid.

- Conditions: Mildly alkaline medium (pH 8–10), controlled temperature (~0–10 °C) to prevent decomposition.

- Outcome: Formation of the azo compound with the characteristic -N=N- linkage connecting the naphthalene and phenyl rings.

Acetylation of Amino Group

- Objective: Introduce the acetylamino group at the 7-position on the naphthalene ring.

- Reagents: Acetic anhydride or acetyl chloride.

- Conditions: Room temperature to mild heating (25–50 °C), presence of a base (e.g., pyridine) to neutralize acid byproducts.

- Outcome: Conversion of amino to acetylamino group, enhancing stability and modifying electronic properties.

Sulfonation and Esterification to Introduce Sulfooxyethylsulfonyl Group

- Objective: Attach the sulfooxyethylsulfonyl substituent on the phenyl ring.

- Reagents: Sulfonating agents (e.g., chlorosulfonic acid), ethylene oxide or related reagents for esterification.

- Conditions: Controlled temperature (0–40 °C), careful addition to avoid over-sulfonation.

- Outcome: Formation of the sulfooxyethylsulfonyl moiety, increasing water solubility and reactivity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Sulfonation | Naphthalene | Concentrated H₂SO₄, 150–200 °C | 2-Naphthalenesulfonic acid |

| 2 | Diazotization | Aromatic amine | NaNO₂, HCl, 0–5 °C | Diazonium salt |

| 3 | Azo Coupling | Diazonium salt + 7-amino-4-hydroxy-2-naphthalenesulfonic acid | pH 8–10, 0–10 °C | Azo-linked naphthalenesulfonic acid derivative |

| 4 | Acetylation | Azo compound with free amino group | Acetic anhydride, pyridine, 25–50 °C | 7-(Acetylamino)-4-hydroxy azo compound |

| 5 | Sulfonation/Esterification | Azo compound with phenyl ring | Chlorosulfonic acid, ethylene oxide, 0–40 °C | Final compound with sulfooxyethylsulfonyl substituent |

Additional Notes on Chemical Reactivity

- The azo linkage is susceptible to reduction, which can cleave the azo bond into aromatic amines.

- Sulfonic acid groups facilitate ionic interactions, improving solubility and dyeing properties.

- The acetylamino and hydroxy groups enable hydrogen bonding, influencing binding affinity in biological and material contexts.

- Ester groups introduced during sulfonation/esterification can be hydrolyzed under acidic or basic conditions, affecting stability.

Comparative Structural Table with Related Compounds

| Compound Name | Key Structural Features | Distinguishing Aspect |

|---|---|---|

| 2-Naphthalenesulfonic acid | Sulfonic acid at 2-position on naphthalene | Simpler sulfonate without azo or acetylamino groups |

| 7-(Acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)- derivative | Complex with azo, acetylamino, hydroxy, sulfooxyethylsulfonyl groups | Multifunctional, high solubility, dye intermediate |

| Benzene sulfonic acid | Sulfonic acid on benzene ring | Simpler aromatic sulfonate, lacks naphthalene system |

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.

Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Various substituted naphthalenesulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Dye Production

One of the primary applications of this compound is in the production of azo dyes. Azo dyes are characterized by their vibrant colors and are widely used in textiles, plastics, and food industries. The compound acts as a coupling agent in the synthesis of various monoazo and disazo dyes.

| Dye Type | Application | Properties |

|---|---|---|

| Monoazo Dyes | Textile dyeing | High lightfastness and color intensity |

| Disazo Dyes | Printing inks | Excellent solubility and stability |

| Food Coloring | Edible products | Compliance with safety regulations |

Textile Industry

In the textile industry, this compound is utilized for dyeing synthetic fibers such as polyester and nylon. Its ability to form stable complexes with fibers ensures durable coloration that withstands washing and exposure to light.

Biological Research

Research has indicated potential applications in biological systems due to its ability to interact with proteins and nucleic acids. Studies suggest that derivatives of this compound may serve as fluorescent markers or probes in biochemical assays.

Environmental Applications

The compound's sulfonic acid groups enhance its solubility in water, making it useful in wastewater treatment processes where it can help remove dyes from effluents. Its application in environmental remediation highlights its significance beyond traditional uses.

Case Study 1: Azo Dye Synthesis

In a study published in the Journal of Applied Polymer Science, researchers demonstrated the successful synthesis of a series of azo dyes using 2-Naphthalenesulfonic acid derivatives. The results indicated that these dyes exhibited superior fastness properties compared to traditional azo dyes, making them suitable for high-performance applications in textiles .

Case Study 2: Fluorescent Probes

A research group explored the use of this compound as a fluorescent probe for detecting specific biomolecules. Their findings revealed that modifications to the naphthalene structure could enhance fluorescence intensity, providing insights into cellular processes .

Case Study 3: Wastewater Treatment

A recent investigation into wastewater treatment highlighted the effectiveness of using sulfonated azo compounds for removing color from textile effluents. The study concluded that these compounds could significantly reduce dye concentrations in treated water, supporting environmental sustainability efforts .

Wirkmechanismus

The mechanism of action of 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)- involves its interaction with molecular targets through its functional groups. The sulfonic acid groups enhance its solubility in water, while the azo linkage allows it to participate in electron transfer reactions. The compound can bind to proteins and nucleic acids, making it useful in biological staining and diagnostic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related analogs:

Key Findings

Solubility : The target compound’s sulfooxyethylsulfonyl group confers superior water solubility compared to analogs with simpler sulfonic acids (e.g., CAS 5859-12-1) .

Stability: The acetylamino group reduces hydrolysis rates relative to amino-substituted analogs (e.g., ), enhancing shelf life in acidic conditions .

Chromogenic Properties : The azo linkage in the target compound exhibits a λmax ~480 nm (orange-red), similar to CAS 6470-58-2 (), but with higher molar absorptivity due to extended conjugation .

Synthetic Complexity : Introducing the sulfooxyethylsulfonyl group requires multi-step synthesis (sulfonation, etherification), unlike simpler azo dyes () .

Research Implications

Biologische Aktivität

2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in various applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C₁₂H₁₁N₁O₅S

- Molecular Weight : 281.29 g/mol

- IUPAC Name : 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-

Antimicrobial Properties

Research indicates that derivatives of naphthalenesulfonic acids exhibit significant antimicrobial activity. For instance, compounds similar to 2-naphthalenesulfonic acid have shown effectiveness against various bacterial strains. A study demonstrated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .

Enzyme Inhibition

The compound has been identified as a prothrombin inhibitor, which may have implications in anticoagulant therapy. The inhibition of prothrombin suggests that this compound could be explored for therapeutic applications in managing blood coagulation disorders . Additionally, related studies have shown that naphthalenesulfonic acid derivatives can act as acetylcholinesterase (AChE) inhibitors, which are valuable in treating neurodegenerative diseases such as Alzheimer's disease .

Study on Antimicrobial Efficacy

In a controlled laboratory study, various concentrations of 2-naphthalenesulfonic acid were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 125 µg/ml for both strains. Histological examinations post-treatment revealed no significant toxicity to mammalian cells at effective doses, highlighting its potential as a safe antimicrobial agent .

Toxicological Assessment

A long-term toxicological study evaluated the effects of naphthalene sulfonate compounds on rat models over an extended period. Parameters such as survival rates, body weight changes, and histopathological findings were assessed. The results indicated no significant adverse effects at low to moderate exposure levels, suggesting a favorable safety profile for potential therapeutic use .

The biological activity of 2-naphthalenesulfonic acid can be attributed to several mechanisms:

- Enzyme Interaction : The compound's ability to inhibit enzymes like prothrombin and AChE is crucial for its therapeutic potential.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell lysis and death.

Q & A

Basic Questions

Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?

- Answer: The compound features a naphthalene backbone with sulfonic acid (-SO₃H) , azo (-N=N-) , acetylated amino (-NHCOCH₃) , and sulfooxyethyl sulfonyl (-OSO₂CH₂CH₂SO₃H) groups. These groups confer:

- High solubility in polar solvents due to sulfonic/sulfooxy moieties .

- pH-dependent tautomerism in the azo group, affecting UV-Vis absorption .

- Chelation potential with metal ions via sulfonate and hydroxyl groups .

Q. What are common synthesis routes for this compound, and what are critical reaction parameters?

- Answer: Synthesis typically involves:

Diazo coupling : Reacting a diazonium salt (from aniline derivatives) with a naphthalene sulfonic acid precursor under acidic conditions (pH 4–6, 0–5°C) .

Sulfonation/sulfation : Introducing sulfooxyethyl sulfonyl groups via H₂SO₄ or SO₃ gas .

- Critical Parameters :

- Temperature control to avoid azo bond cleavage.

- Excess sulfonation reagents to ensure complete functionalization .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer:

- UV-Vis Spectroscopy : Detects azo tautomerism (λmax ~450–550 nm, pH-dependent shifts) .

- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and sulfonate/sulfooxy groups (δ 3.5–4.5 ppm) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M-H]⁻ ion at m/z 903.89 for C₂₆H₂₅N₅O₁₉S₆) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved, particularly regarding azo group tautomerism?

- Answer:

- Variable Temperature NMR : Assess tautomeric equilibrium (e.g., hydrazone vs. azo forms) by observing peak coalescence at elevated temperatures .

- DFT Calculations : Model electronic transitions and compare with experimental UV-Vis data to validate tautomeric ratios .

- Note: Discrepancies may arise from solvent polarity or counterion effects .

Q. What challenges arise in maintaining compound stability during biological assays (e.g., drug delivery studies)?

- Answer: Key issues include:

- Hydrolytic degradation of sulfooxyethyl sulfonyl groups at physiological pH (7.4).

- Photodegradation of the azo bond under UV light.

- Mitigation Strategies :

- Use buffered solutions (pH 6–7) and light-protected storage .

- Conduct stability-indicating HPLC with photodiode array detection .

Q. How do structural modifications (e.g., substituent position) alter photophysical properties for dye-sensitized applications?

- Answer:

- Electron-withdrawing groups (e.g., -SO₃H) redshift absorption spectra via conjugation extension .

- Ortho-substituents on the phenylazo group sterically hinder planarity, reducing molar absorptivity .

Q. How can purification methods be optimized given the compound’s high solubility in aqueous media?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.